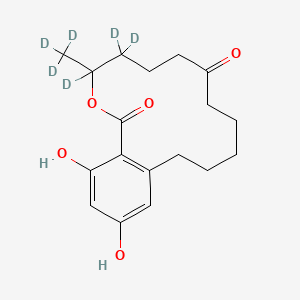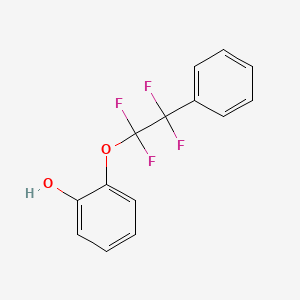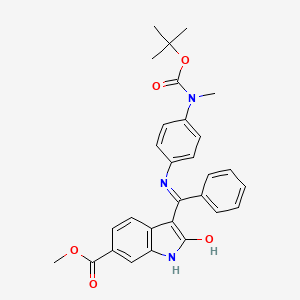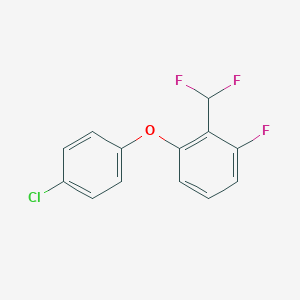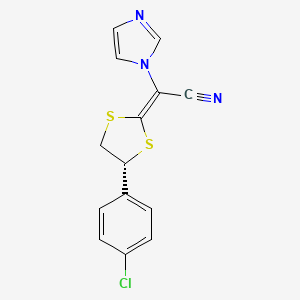![molecular formula C9H13NO3 B15292417 2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain. This compound is structurally related to adrenaline and is known for its significant biological activity .
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of catechol with epichlorohydrin to form a glycidyl ether, which is then reacted with methylamine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced catecholamines.
Substitution: Various substituted catecholamines depending on the reagents used.
科学研究应用
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
The compound exerts its effects by interacting with adrenergic receptors in the body. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses such as increased heart rate and vasodilation. The molecular targets include alpha and beta-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
相似化合物的比较
Similar Compounds
Adrenaline: Structurally similar but with different stereochemistry.
Noradrenaline: Similar structure but lacks the methyl group on the aminoethyl side-chain.
Dopamine: Similar catechol structure but with a different side-chain
Uniqueness
2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring and the presence of the methylamino group, which imparts distinct biological activity compared to its analogs .
属性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC 名称 |
2-[1-hydroxy-2-(methylamino)ethyl]benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO3/c1-10-5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9-13H,5H2,1H3 |
InChI 键 |
UIGKIOMMZCWJFE-UHFFFAOYSA-N |
规范 SMILES |
CNCC(C1=C(C=CC(=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
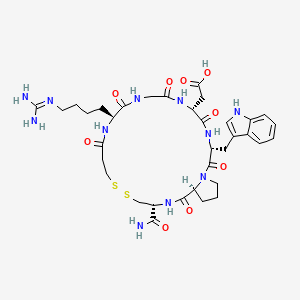
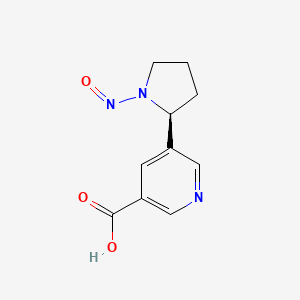
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
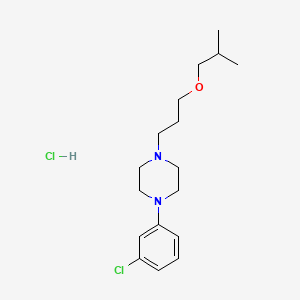
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
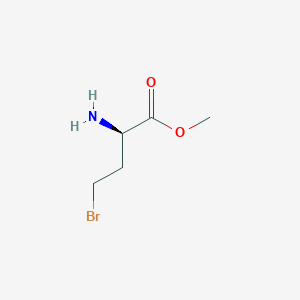
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
